tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate
Overview
Description
Tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate is a chemical compound used as a reactant in the synthesis of gallium-labeled PET imaging agents for CXCR4 for potential cancer diagnosis .
Synthesis Analysis
The synthesis of tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate involves the reaction of amine S8 with Boc2O in dichloromethane (CH2Cl2). After the reaction mixture is quenched with water, the organic phase is separated, washed, and concentrated in vacuo to yield the product .
Molecular Structure Analysis
The molecular formula of tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate is C15H32N2O5. The InChI string representation of the molecule is InChI=1S/C15H32N2O5/c1-15(2,3)22-14(18)17-7-5-9-20-11-13-21-12-10-19-8-4-6-16/h4-13,16H2,1-3H3,(H,17,18) .
Physical And Chemical Properties Analysis
The molecular weight of tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate is 320.42 g/mol . Other physical and chemical properties are not explicitly mentioned in the retrieved sources.
Scientific Research Applications
Amine Protection
The Boc group in Boc-TOTA is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . This is because it prevents unwanted reactions from occurring .
Boc Deprotection
Boc-TOTA can be used in the process of Boc deprotection. An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
Boc Protection
Boc-TOTA can be used in the process of Boc protection. A green and eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .
Surface Passivation Agent
4,7,10-Trioxa-1,13-tridecanediamine, a compound related to Boc-TOTA, can be used as a surface passivation agent for the synthesis of photoluminescent carbon nanodots for semiconductor applications .
Green Chemistry
The use of Boc-TOTA aligns with the principles of green chemistry, which aims to eliminate or at least decrease the use of potentially dangerous substances, harmful both to the environment and to human health .
Pharmaceutical Synthesis
Boc-TOTA can be used in the synthesis of pharmaceuticals. For example, ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, which has cytotoxic activity against several human carcinoma cell lines, was synthesized from L-Serine in overall yield 30% through seven steps, including esterification, Bn protection, Boc protection, TBS protection, reduction, Corey-Fuchs reaction .
Mechanism of Action
Target of Action
It’s known that the compound contains an amino group that is reactive with carboxylic acids, activated nhs esters, carbonyls (ketone, aldehyde), etc .
Mode of Action
Boc-TOTA is a linker containing an amino group with a Boc-protected amino group . The Boc group can be deprotected under mild acidic conditions to form the free amine . This deprotection allows the compound to interact with its targets, leading to various biochemical reactions .
Result of Action
Its ability to form a free amine under mild acidic conditions suggests that it may play a role in various biochemical reactions .
Action Environment
The action, efficacy, and stability of Boc-TOTA can be influenced by various environmental factors. For instance, the Boc group can be deprotected to form a free amine under mild acidic conditions . This suggests that the pH of the environment could potentially influence the action of Boc-TOTA.
properties
IUPAC Name |
tert-butyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O5/c1-15(2,3)22-14(18)17-7-5-9-20-11-13-21-12-10-19-8-4-6-16/h4-13,16H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHYAYNALHPDGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCOCCOCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475305 | |
Record name | Boc-TOTA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate | |
CAS RN |
194920-62-2 | |
Record name | Boc-TOTA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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